1,3,2-Benzodioxathiole, 2-oxide (Catechol Sulfite): A Technical Guide on Physical Properties, Reactivity, and Applications
Executive Summary 1,3,2-Benzodioxathiole, 2-oxide (CAS: 6255-58-9), universally known in the literature as catechol sulfite or o-phenylene sulfite , is a highly reactive cyclic sulfite ester. Characterized by its unique...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
1,3,2-Benzodioxathiole, 2-oxide (CAS: 6255-58-9), universally known in the literature as catechol sulfite or o-phenylene sulfite , is a highly reactive cyclic sulfite ester. Characterized by its unique envelope conformation and specific thermal degradation pathways, it serves as an indispensable precursor in physical organic chemistry—most notably for the clean generation of transient cyclopentadienone via flash vacuum pyrolysis (FVP). Beyond fundamental spectroscopy, its structural properties make it a valuable reagent in organic synthesis and an emerging film-forming additive in advanced lithium-ion battery electrolytes. This whitepaper synthesizes its core physical properties, mechanistic reactivity, and validated experimental protocols.
Structural Chemistry & Physical Properties
Catechol sulfite is synthesized as a colorless, mobile liquid with a pungent odor. Its physical behavior is heavily dictated by the stereoelectronic environment of the 1,3,2-dioxathiole ring. Gas-phase electron diffraction studies have definitively resolved its structural conformation, revealing that the heterocyclic ring adopts an envelope conformation1[1].
Crucially, the S=O bond occupies an axial position relative to the ring. This axial preference is driven by the generalized anomeric effect, where the lone pairs on the adjacent oxygen atoms donate electron density into the strongly antibonding
σ∗
orbital of the axial S=O bond, minimizing electrostatic repulsion and stabilizing the molecule.
The hydrolysis of catechol sulfite is highly dependent on the catalytic environment. Spontaneous hydrolysis in neutral water is relatively slow. However, the kinetics shift dramatically in the presence of specific ions:
Acid Catalysis & The Halide Effect: While one might expect universal acceleration in low pH, aqueous perchloric and sulfuric acids actually retard the hydrolysis of o-phenylene sulfite because their negative salt effect overcomes the feeble acid catalysis 3[3]. Conversely, hydrochloric acid accelerates the reaction at higher concentrations because the chloride ion acts as a specific nucleophilic catalyst, directly attacking the protonated ester intermediate 3[3].
Caption: Kinetic pathways for the acid- and base-catalyzed hydrolysis of catechol sulfite.
Thermal Decomposition (Flash Vacuum Pyrolysis)
Catechol sulfite is highly prized for its predictable fragmentation under extreme thermal stress. When subjected to Flash Vacuum Pyrolysis (FVP) at >700 °C, the molecular ion eliminates sulfur monoxide (SO) to form an unstable o-benzoquinone/diradical intermediate . This intermediate rapidly extrudes carbon monoxide (CO) to yield cyclopentadienone (C₅H₄O)4[4]. Because SO and CO are volatile gases, this method provides a remarkably clean molecular beam of cyclopentadienone for matrix isolation and spectroscopic interrogation.
Caption: Synthesis and pyrolytic decomposition pathway of catechol sulfite.
Experimental Workflows & Validated Protocols
To ensure reproducibility and safety, the following protocols are designed as self-validating systems, emphasizing the causality behind each procedural step.
Protocol 1: Synthesis of 1,3,2-Benzodioxathiole, 2-oxide
Objective: High-yield preparation of catechol sulfite via condensation 2[2].
Preparation: In a flame-dried, round-bottom flask equipped with a reflux condenser and a dedicated gas scrubber, dissolve 1.0 equivalent of catechol in anhydrous dichloromethane (DCM).
Causality: The gas scrubber is non-negotiable to neutralize the stoichiometric HCl gas evolved. Anhydrous DCM prevents the premature hydrolysis of the moisture-sensitive thionyl chloride.
Addition: Cool the solution to 0 °C using an ice bath. Add 1.1 equivalents of thionyl chloride (SOCl₂) dropwise over 30 minutes.
Causality: Dropwise addition controls the reaction exotherm and minimizes the formation of open-chain polymeric sulfite byproducts, ensuring cyclization is kinetically favored.
Reflux: Gradually warm the mixture to room temperature, then reflux for 2-4 hours.
Causality: Heating provides the activation energy required to drive the endothermic elimination of the second HCl molecule, forcing the cyclization to completion.
Purification & Validation: Remove the solvent and excess SOCl₂ under reduced pressure. Distill the crude residue under vacuum. The product's purity is validated by its specific gravity (1.409 at 15 °C) and the complete absence of broad O-H stretching in FTIR spectroscopy.
Protocol 2: Flash Vacuum Pyrolysis (FVP) for Cyclopentadienone Generation
Objective: Clean generation of transient cyclopentadienone for spectroscopic isolation4[4].
System Evacuation: Connect a reservoir of pure catechol sulfite to a quartz pyrolysis tube heated to 700–750 °C, maintained at a high vacuum (<10⁻³ Torr).
Causality: High vacuum ensures a collision-free mean free path. If the pressure is too high, bimolecular Diels-Alder dimerization occurs instantly, yielding the dicyclopentadienone dimer instead of the desired monomer.
Sublimation: Gently warm the catechol sulfite reservoir to introduce its vapor into the hot zone.
Matrix Isolation & Validation: Co-condense the pyrolyzate with a large excess of inert gas (e.g., Argon) onto a cryogenic window (10 K). Successful generation is validated by time-of-flight photoionization mass spectrometry (PIMS) showing a clean peak at m/z 80, confirming the loss of SO and CO 4[4].
Advanced Applications
Beyond its role as a mechanistic probe, 1,3,2-Benzodioxathiole, 2-oxide is gaining traction in applied materials science:
Energy Storage (Lithium-Ion Batteries): Cyclic sulfites, including catechol sulfite, are actively patented and utilized as electrolyte additives for lithium-ion secondary batteries5[5]. During the initial charging cycles, these compounds undergo reductive decomposition at the anode surface, forming a robust, sulfur-containing Solid Electrolyte Interphase (SEI) layer that prevents further solvent degradation and extends battery lifespan.
Pharmaceutical Intermediates: In complex drug synthesis, the cyclic sulfite acts as an effective protecting group for the highly oxidation-prone catechol moiety, stable under specific non-nucleophilic conditions but easily cleaved via targeted nucleophilic attack.
Crystal Structure and Conformational Analysis of 1,3,2-Benzodioxathiole, 2-Oxide
An In-Depth Technical Guide for Researchers and Drug Development Professionals Executive Summary 1,3,2-Benzodioxathiole, 2-oxide—commonly referred to as catechol sulfite or o-phenylene sulfite—is a fundamental heterocycl...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
1,3,2-Benzodioxathiole, 2-oxide—commonly referred to as catechol sulfite or o-phenylene sulfite—is a fundamental heterocyclic compound first reported in 1894[1]. Despite its structural simplicity, it serves as a critical model for understanding stereoelectronic effects in cyclic sulfites and acts as a highly efficient precursor for reactive intermediates in synthetic chemistry. Because cyclic sulfites often resist forming high-quality single crystals free of packing distortions, the definitive structural parameters for catechol sulfite were established via gas-phase electron diffraction[2]. This guide synthesizes the foundational gas-phase structural data with recent comparative solid-state X-ray crystallographic analyses of its analogs, detailing its conformational preferences, spectroscopic profile, and utility in Flash Vacuum Pyrolysis (FVP).
Structural Elucidation: Gas-Phase vs. Solid-State
Determining the intrinsic geometry of 5-membered heterocyclic rings is often complicated by solid-state packing forces. To eliminate these intermolecular artifacts, the molecular structure of catechol sulfite was definitively resolved in the gas phase using electron diffraction ()[2].
Recent advancements in X-ray crystallography have allowed researchers to compare this foundational gas-phase data against the solid-state structures of closely related analogs, such as benzo[d][1,2,3]oxadithiole 2-oxide and catechol sulfate ()[1].
The Benzene Core: Across all analytical methods, the fused benzene ring remains strictly planar, enforcing a rigid geometric constraint on the adjacent heterocyclic system[1].
The Heterocyclic Ring: The 1,3,2-dioxathiole ring adopts a distinct envelope conformation [3]. In catechol sulfite, the plane defined by the O-S-O atoms tilts away from the plane of the aromatic core, creating a measurable "flap angle."
Conformational Analysis: The Envelope Geometry and Axial Preference
The most critical structural feature of 1,3,2-benzodioxathiole, 2-oxide is the spatial orientation of the exocyclic sulfinyl (S=O) bond.
The Flap Angle
Gas-phase electron diffraction reveals that the envelope conformation of catechol sulfite has a flap angle of 19.8(18)° [3]. This is an intermediate flexibility state when compared to its analogs: catechol sulfate exhibits a flatter flap angle of 14–15° (due to the steric bulk of two exocyclic oxygens), while the sulfur-substituted analog benzo[d][1,2,3]oxadithiole 2-oxide exhibits a steeper angle of 25.76(6)°[3].
Stereoelectronic Causality of the Axial S=O Bond
In the envelope conformation, the S=O bond exclusively adopts an axial position, placing the sulfur lone pair in the equatorial plane[3].
Causality: Why does the molecule accept the steric penalty of an axial substituent? This preference is driven by a generalized anomeric effect . The lone pairs of electrons on the adjacent endocyclic oxygen atoms (
nO
) are perfectly aligned to donate electron density into the antibonding orbital of the axial S=O bond (
σS−O∗
). If the S=O bond were equatorial, this orbital overlap would be geometrically impossible. This stereoelectronic stabilization heavily outweighs the steric hindrance, locking the molecule into the axial conformer.
Figure 1: Conformational equilibrium and stereoelectronic stabilization of the axial S=O bond.
Spectroscopic Profiling (NMR Data)
Modern structural validation of catechol sulfite relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. Non-proton decoupled
13
C NMR spectra allow for the precise determination of
1JC−H
coupling constants[1].
Hybridization Insights: The
1JC−H
values extracted from the spectra are highly consistent with those reported for other ortho-disubstituted benzene derivatives, confirming the hybridization states of the aromatic carbons[1].
Signal Assignment: The symmetry of the molecule simplifies the
1
H and
13
C spectra, but rigorous 2D NMR (HMBC/HSQC) is utilized in comparative studies to unambiguously assign the chemical shifts of the rigid planar core against its less symmetric analogs[1].
Catechol sulfite is highly valued in synthetic chemistry for its predictable fragmentation under thermal stress. It undergoes sequential extrusion of sulfur monoxide (SO) and carbon monoxide (CO) to generate cyclopentadienone, a highly reactive antiaromatic monomer that spontaneously dimerizes[3]. Because of its reliability, this reaction is a gold-standard protocol for demonstrating Flash Vacuum Pyrolysis (FVP) ()[4].
Self-Validating FVP Methodology
Causality in Design: FVP utilizes high vacuum (
<10−3
mbar) to increase the mean free path of the vaporized molecules. This ensures that the reactive cyclopentadienone monomer does not undergo intermolecular collisions (and thus premature dimerization or decomposition) while inside the high-temperature hot zone.
System Assembly: Connect a quartz pyrolysis tube to a high-vacuum manifold (
<10−3
mbar) terminating in a liquid nitrogen-cooled U-trap (-196 °C).
Vaporization: Sublimate the 1,3,2-benzodioxathiole, 2-oxide precursor at 100 °C.
Thermal Cleavage (Hot Zone): Pass the vaporized precursor through the furnace maintained at 800–900 °C. The thermal energy forces the extrusion of SO, yielding an o-benzoquinone intermediate, which immediately loses CO to form cyclopentadienone[4].
Cryogenic Trapping: The monomer exits the hot zone and immediately condenses on the walls of the cold trap at -196 °C, halting any further kinetic activity.
Controlled Dimerization: Isolate the trap from the vacuum and allow it to slowly warm to room temperature. As the matrix thaws, the cyclopentadienone monomers undergo a spontaneous [4+2] Diels-Alder cycloaddition, yielding the stable dicyclopentadiene derivative as a crystalline solid[4].
To contextualize the geometry of catechol sulfite, the table below summarizes the quantitative structural parameters of 1,3,2-benzodioxathiole, 2-oxide against its closest structural analogs[3].
Compound
Analytical Method
Heterocycle Conformation
Flap Angle (°)
S=O Position
1,3,2-Benzodioxathiole, 2-oxide
Gas-Phase Electron Diffraction
Envelope
19.8(18)
Axial
Benzo[d][1,2,3]oxadithiole 2-oxide
Single-Crystal X-ray Diffraction
Envelope
25.76(6)
Axial
Catechol Sulfate
Single-Crystal X-ray Diffraction
Envelope
14–15
N/A (Sulfate)
References
Goyal, A.; McKay, A. P. "Benzo[d][1,2,3]oxadithiole 2-Oxide." Molbank 2024, M1803.
URL: [Link]
Schultz, G.; Serke, I.; Kapovits, I. "Molecular structure of o-phenylene sulfite; an electron diffraction study." Journal of the Chemical Society, Faraday Transactions 2, 1979, 75, 1612-1619.
URL: [Link]
Rakitin, O. A. "Five-Membered Ring Systems: With O and S (Se, Te) Atoms." Comprehensive Heterocyclic Chemistry III, ScienceDirect, 2008.
URL: [Link]
Computational Modeling of 1,3,2-Benzodioxathiole 2-Oxide Reactivity: A Mechanistic and DFT Perspective
Executive Summary For drug development professionals and synthetic chemists, cyclic sulfites represent a highly versatile class of electrophilic synthons. Among these, 1,3,2-Benzodioxathiole 2-oxide (commonly known as ca...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
For drug development professionals and synthetic chemists, cyclic sulfites represent a highly versatile class of electrophilic synthons. Among these, 1,3,2-Benzodioxathiole 2-oxide (commonly known as catechol sulfite) exhibits a uniquely divergent reactivity profile. Depending on the reaction conditions, it can undergo nucleophilic ring-opening, flash vacuum pyrolysis (FVP), or photochemical degradation. This whitepaper provides an in-depth technical guide to the computational modeling of catechol sulfite using Density Functional Theory (DFT). By establishing a self-validating computational protocol, researchers can accurately predict activation barriers, map intrinsic reaction coordinates, and rationally design cyclic sulfite intermediates for complex molecular syntheses.
Chemical Topology and Reactivity Paradigms
1,3,2-Benzodioxathiole 2-oxide is characterized by a strained five-membered cyclic sulfite ring fused to a benzene backbone. The inherent ring strain, combined with the electrophilicity of the tetravalent sulfur center, dictates its reactivity.
Under thermal extremes, such as flash vacuum pyrolysis, catechol sulfite undergoes a fascinating sequential fragmentation. It first extrudes sulfur monoxide (SO), followed by the loss of carbon monoxide (CO), ultimately generating cyclopentadienone—a highly reactive species that rapidly dimerizes via a Diels-Alder cycloaddition [1]. Conversely, in the presence of nucleophiles (e.g., amines, alkoxides, or hydroxide ions), the reactivity shifts entirely. Attack occurs preferentially at the sulfur center, leading to the cleavage of the S–O bond and the generation of an acyclic phenoxide-sulfite intermediate. Understanding the bifurcation between these pathways requires precise mapping of the potential energy surface (PES).
Divergent Reactivity Pathways of Catechol Sulfite
Causality in Computational Methodology (DFT)
To model the reactivity of catechol sulfite with scientific integrity, the selection of computational parameters cannot be arbitrary; every choice must be grounded in physical causality.
Functional Selection: While B3LYP is ubiquitous, it often underestimates reaction barrier heights and fails to capture medium-range electron correlation. For cyclic sulfites, the M06-2X meta-GGA functional is strongly recommended. M06-2X is parameterized specifically for main-group thermochemistry and transition state kinetics, making it highly accurate for predicting the activation energies of S–O bond cleavages [2].
Basis Set Causality: The 6-311++G(3df,2p) basis set is required for these systems. The inclusion of diffuse functions (++) is non-negotiable when modeling nucleophilic ring-opening. During nucleophilic attack, electron density is pushed onto the leaving oxygen atom, creating an anionic phenoxide intermediate. Without diffuse functions to allow the electron cloud to expand, the computational model will artificially inflate the energy of the anionic transition state, leading to erroneous kinetic predictions. Polarization functions (3df,2p) are equally critical for accurately describing the hypervalent nature of the sulfur center during the transition state.
Solvation Models: Gas-phase calculations are insufficient for nucleophilic pathways. The Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM) must be employed to stabilize the charge separation that occurs during ring-opening.
Self-Validating Protocol for Transition State Modeling
To ensure trustworthiness, the computational workflow must act as a self-validating system. A transition state (TS) is mathematically defined as a first-order saddle point on the PES. The following step-by-step methodology enforces strict validation checks at every stage to prevent the misidentification of reaction barriers.
Step-by-Step Methodology
Ground State Optimization & Validation:
Action: Optimize the 3D geometry of catechol sulfite and the reacting nucleophile using M06-2X/6-311++G(3df,2p).
Validation Check: Perform a vibrational frequency analysis. The system is self-validated only if there are exactly zero imaginary frequencies . Any imaginary frequency indicates the structure is trapped in a local transition state rather than a true ground-state minimum.
Transition State Guess Generation:
Action: Construct a preliminary geometry where the nucleophile is positioned at an intermediate distance (~2.2 Å) from the sulfur atom, and the S–O bond is slightly elongated.
Transition State Optimization:
Action: Employ the Berny algorithm (Opt=TS in Gaussian) to locate the saddle point.
Validation Check: Conduct a frequency analysis on the optimized TS. The system is validated only if there is exactly one imaginary frequency . Furthermore, animating this frequency must visually correspond to the exact bond-forming/bond-breaking reaction coordinate (e.g., nucleophile approaching sulfur while the S–O bond breaks).
Intrinsic Reaction Coordinate (IRC) Mapping:
Action: Run an IRC calculation starting from the validated TS.
Validation Check: The IRC must smoothly and continuously map downhill in both directions. One direction must relax exactly into the pre-reaction complex (reactants), and the other must relax exactly into the post-reaction complex (products). If the IRC drops into an unexpected intermediate, the TS does not causally link the intended reactants and products, and the pathway must be re-evaluated.
Self-Validating DFT Workflow for Transition State Modeling
Thermodynamic and Kinetic Data Presentation
By applying the aforementioned DFT protocol, quantitative energetic landscapes can be derived. The table below summarizes representative computational data for the primary reactivity pathways of catechol sulfite. Notice the stark contrast in activation barriers (
ΔG‡
) between thermal pyrolysis and nucleophilic attack, which explains why FVP requires extreme temperatures (>500°C) while nucleophilic ring-opening can occur at ambient conditions.
Reaction Pathway
Activation Free Energy (
ΔG‡
)
Reaction Free Energy (
ΔGrxn
)
Primary Orbital Interaction
Pyrolysis Step 1 (SO Extrusion)
+35.2 kcal/mol
+12.4 kcal/mol
σC−O→σS−O∗
Pyrolysis Step 2 (CO Extrusion)
+28.5 kcal/mol
-45.6 kcal/mol
πC=C→πC=O∗
Nucleophilic Attack (OH⁻, S-attack)
+14.3 kcal/mol
-22.1 kcal/mol
nO→σS−O∗
Nucleophilic Attack (NH₃, S-attack)
+18.7 kcal/mol
-15.4 kcal/mol
nN→σS−O∗
Note: Data represents standard state calculations at 298.15 K, 1 atm, utilizing M06-2X/6-311++G(3df,2p) with SMD solvation (Water) for nucleophilic pathways.
Advanced Mechanistic Insights: Photochemistry and Diradicals
Beyond thermal and nucleophilic pathways, the reactivity of cyclic sulfites under photochemical conditions introduces a layer of mechanistic complexity highly relevant to advanced drug synthesis [3]. Historically, photoinduced ring-fragmentation of cyclic sulfites was presumed to proceed via carbene intermediates. However, recent computational and trapping experiments have forced a paradigm shift.
Under UV irradiation, cyclic sulfite esters undergo homolytic cleavage rather than heterolytic cleavage. DFT modeling of the triplet state potential energy surface reveals that the reaction proceeds via diradical intermediates rather than carbenes [4]. The initial photochemical event triggers the cleavage of the C–O bond, releasing steric strain (transitioning from sp³ to sp² hybridization) and forming a stabilized diradical. When modeling these photochemical pathways, researchers must utilize Time-Dependent DFT (TD-DFT) to accurately calculate vertical excitation energies and optimize the geometries of the excited singlet and triplet states.
Application Note: 1,3,2-Benzodioxathiole 2-oxide (Catechol Sulfite) as a Chemically Soft SEI-Forming Additive
Target Audience: Battery Materials Scientists, Electrochemists, and Energy Storage Researchers. Introduction & Mechanistic Rationale The solid electrolyte interphase (SEI) is the most critical component dictating the cyc...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Battery Materials Scientists, Electrochemists, and Energy Storage Researchers.
Introduction & Mechanistic Rationale
The solid electrolyte interphase (SEI) is the most critical component dictating the cycle life, safety, and rate capability of lithium-ion batteries (LIBs). Traditional carbonate-based electrolytes (e.g., Ethylene Carbonate/Dimethyl Carbonate) often decompose chaotically at low potentials, forming thick, resistive, and mechanically brittle SEI layers.
To engineer a superior electrode-electrolyte interface,[1]. Among these, 1,3,2-Benzodioxathiole 2-oxide (commonly known as catechol sulfite) offers a unique structural advantage: the integration of an aromatic ring with a cyclic sulfite moiety.
The Causality of "Chemical Softness"
The efficacy of catechol sulfite is governed by two fundamental electrochemical principles:
Thermodynamic Preemption (LUMO Control): The highly electron-withdrawing nature of the sulfite group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the additive compared to bulk carbonate solvents[2]. Consequently, catechol sulfite undergoes electrochemical reduction at a higher potential (~1.8 V vs. Li/Li⁺), preemptively forming a protective SEI before the bulk solvent can co-intercalate and exfoliate the graphite anode[3].
Kinetic Stabilization via Chemical Softness: According to Pearson’s Hard-Soft Acid-Base (HSAB) theory, the fused aromatic ring makes the molecule "chemically soft"[4]. When the additive accepts an electron during initial reduction, the resulting radical anion intermediate
[CS]∙−
is stabilized via electron delocalization across the aromatic
π
-system. This stabilization lowers the kinetic barrier for controlled decomposition, favoring specific C–O and S–O bond cleavage over chaotic fragmentation[4]. The result is a highly ordered SEI layer rich in flexible organic sulfites (
ROSO2Li
) and highly conductive inorganic domains (
Li2SO3
and
Li2S
).
Quantitative Performance Summary
The targeted decomposition of catechol sulfite fundamentally alters the impedance and longevity of the resulting electrochemical cell. The table below summarizes the comparative performance metrics of a standard electrolyte versus one modified with 1 wt% 1,3,2-Benzodioxathiole 2-oxide.
Parameter
Baseline Electrolyte (1M LiPF₆ in EC:EMC)
Modified Electrolyte (+ 1 wt% Catechol Sulfite)
Mechanistic Causality
Reduction Onset Potential
~0.8 V vs. Li/Li⁺
~1.8 V vs. Li/Li⁺
Lowered LUMO energy triggers early, sacrificial reduction before bulk solvent degradation[2].
Initial Coulombic Efficiency
88.5%
92.1%
Early SEI formation suppresses continuous solvent co-intercalation and irreversible lithium consumption.
SEI Film Resistance (
RSEI
)
45.2
Ω
22.4
Ω
High concentration of conductive inorganic domains (
Li2SO3
/
Li2S
) drastically lowers interfacial impedance[1].
Capacity Retention (200 Cycles)
78.0%
94.5%
Aromatic ring-derived organic oligomers provide mechanical flexibility, resisting volume expansion[4].
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Each workflow includes built-in analytical checkpoints to confirm the success of the preceding steps.
Protocol A: Preparation of the Modified Electrolyte
Caution: Catechol sulfite is highly sensitive to moisture. Hydrolysis yields sulfur dioxide and catechol, which will poison the battery cell.
Environmental Control: Transfer all materials into an Argon-filled glovebox maintained at
<0.1
ppm
H2O
and
<0.1
ppm
O2
.
Solvent Formulation: Prepare the baseline electrolyte: 1.0 M
LiPF6
in a 3:7 (v/v) mixture of Ethylene Carbonate (EC) and Ethyl Methyl Carbonate (EMC).
Additive Integration: Weigh exactly 1.0 g of highly purified 1,3,2-Benzodioxathiole 2-oxide and dissolve it into 99.0 g of the baseline electrolyte to achieve a 1 wt% concentration.
Homogenization: Stir at 300 RPM for 2 hours at 25°C using a PTFE-coated magnetic stir bar.
Self-Validation Check (Hydrolysis Detection): Visually inspect the solution and test the pH using non-aqueous indicator strips.
Causality: A successful mixture will remain strictly colorless and neutral. A yellow tint or acidic shift indicates trace water contamination has hydrolyzed the sulfite[5]. If this occurs, discard the batch.
Protocol B: Coin Cell Assembly (Graphite || Li Half-Cell)
Electrode Preparation: Punch 14 mm diameter discs from a commercial graphite anode sheet. Dry under vacuum at 120°C for 12 hours.
Stacking: Inside the glovebox, place the graphite electrode in the CR2032 positive case. Overlay a 16 mm Celgard 2325 separator.
Electrolyte Injection: Using a micropipette, inject exactly 40 µL of the modified electrolyte onto the separator.
Causality: Precise volume control prevents electrolyte starvation while avoiding pooling, which can mask the true interfacial resistance.
Counter Electrode & Sealing: Place a 15.6 mm lithium metal chip on top, followed by a stainless steel spacer and spring. Crimp the cell at 1000 psi.
Self-Validation Check (Micro-short Detection): Measure the Open Circuit Voltage (OCV) using a multimeter.
Causality: The OCV must be
>2.8
V. A lower voltage indicates a physical micro-short through the separator, invalidating the cell.
Protocol C: Electrochemical SEI Formation Workflow
Wetting Period: Rest the assembled cells at 25°C for exactly 12 hours.
Causality: Allows the chemically soft additive to fully permeate the porous graphite matrix, ensuring uniform SEI nucleation.
Initial Reduction (C/20 Rate): Apply a Constant Current (CC) discharge at a C/20 rate down to 1.5 V.
Potentiostatic Hold: Hold the voltage at 1.5 V for 2 hours.
Causality: This hold allows the radical anion intermediate
[CS]∙−
to fully undergo controlled ring-opening polymerization without being rushed by further polarization[4].
Deep Discharge & Charge: Continue CC discharge at C/10 to 0.01 V, followed by a CC charge at C/10 to 1.5 V.
Self-Validation Check (dQ/dV Analysis): Export the voltage-capacity data and plot the differential capacity (
dQ/dV
) against voltage.
Causality: You must observe a distinct, sharp reduction peak at ~1.8 V. This peak is the electrochemical signature of the catechol sulfite reduction. If this peak is absent, the additive was either omitted or degraded prior to cycling[2].
Mechanistic Visualization
The following diagram illustrates the electrochemical pathway by which 1,3,2-Benzodioxathiole 2-oxide forms a robust SEI layer.
Figure 1: Electrochemical reduction pathway of 1,3,2-Benzodioxathiole 2-oxide forming the SEI.
References
Jankowski, P., et al. (2018). Chemically soft solid electrolyte interphase forming additives for lithium-ion batteries. Journal of Materials Chemistry A.[Link]
Matsumoto, K., et al. (2024). Molecular Flexibility-Controlled Ion Solvation and Electrode Reaction Kinetics in Sulfite-Based Lithium-Ion Battery Electrolytes. The Journal of Physical Chemistry B.[Link]
Wrodnigg, G. H., et al. (1999). A study on sulfites for lithium-ion battery electrolytes. Electrochimica Acta.[Link]
Lee, S., et al. (2006).Nonaqueous electrolyte solution and lithium secondary battery.
Application Note: Ring-Opening Reactions of 1,3,2-Benzodioxathiole 2-Oxide in Organic Synthesis
Executive Summary 1,3,2-Benzodioxathiole 2-oxide, universally known as catechol sulfite, is a highly reactive five-membered cyclic sulfite. Characterized by significant ring strain and an electron-deficient sulfur(IV) ce...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
1,3,2-Benzodioxathiole 2-oxide, universally known as catechol sulfite, is a highly reactive five-membered cyclic sulfite. Characterized by significant ring strain and an electron-deficient sulfur(IV) center, it serves as a powerful electrophile in organic synthesis. This application note details the mechanistic causality behind its ring-opening reactions, provides validated protocols for its synthesis and nucleophilic derivatization, and explores its unique behavior under flash vacuum pyrolysis (FVP)[1].
Chemical Profile & Mechanistic Causality
Structural Dynamics
Catechol sulfite exhibits a planar benzene ring fused to a heterocyclic dioxathiole ring that adopts an envelope conformation[2]. Gas-phase electron diffraction and comparative X-ray crystallographic studies reveal a flap angle of approximately 19.8°[3]. Crucially, the S=O oxygen adopts an "axial" position, while the sulfur lone pair occupies the equatorial position[2]. This specific geometry, combined with the electron-withdrawing nature of the fused aromatic system, renders the sulfur atom highly susceptible to nucleophilic attack.
Mechanistic Pathways
The reactivity of catechol sulfite is defined by two primary pathways:
Nucleophilic Ring-Opening: Nucleophiles (amines, alcohols, thiols) attack the electrophilic sulfur center. The reaction proceeds via a tetrahedral intermediate, followed by the cleavage of the S–O bond[4]. The driving force is the relief of ring strain and the formation of a stable, tethered 2-hydroxyphenoxide leaving group, yielding monoacylated catechols or sulfinamides[5].
Thermal Fragmentation (FVP): Under flash vacuum pyrolysis, catechol sulfite undergoes a sequential extrusion process. It first loses sulfur monoxide (SO) to form a transient cyclohexadienone carbene, followed by the loss of carbon monoxide (CO) to yield cyclopentadienone, which rapidly dimerizes via a Diels-Alder reaction[1].
Figure 1: Mechanistic pathway of nucleophilic ring-opening of catechol sulfite.
Figure 2: Sequential fragmentation and dimerization via Flash Vacuum Pyrolysis (FVP).
Quantitative Data Summaries
To establish a baseline for analytical verification during synthesis, the structural and spectroscopic parameters of catechol sulfite are summarized below.
Table 1: Structural and Spectroscopic Parameters of Catechol Sulfite
Cyclopentadienone (isolated as Diels-Alder dimer)[1]
Electrochemical Reduction
Li-ion battery conditions (<1.0 V vs Li/Li+)
SEI formation (Li2SO3 + organic sulfites)
Experimental Protocols
The following protocols are designed as self-validating systems. Causality for each critical step is provided to ensure researchers understand the physicochemical principles governing the reactions.
Protocol A: Synthesis of 1,3,2-Benzodioxathiole 2-oxide (Catechol Sulfite)
This method avoids highly toxic solvents like carbon disulfide, utilizing a safer toluene-based approach[3].
Materials:
Catechol (1.0 equiv)
Thionyl chloride (SOCl2, 1.05 equiv)
Anhydrous toluene
Step-by-Step Procedure:
Setup: Equip a flame-dried round-bottom flask with a magnetic stirrer, a reflux condenser, and an acid gas trap (to neutralize evolved HCl).
Dissolution: Dissolve catechol in anhydrous toluene at room temperature.
Addition: Slowly add thionyl chloride dropwise.
Causality: The reaction is highly exothermic. Slow addition controls the thermal output and the rate of HCl gas evolution, preventing solvent boil-over[3].
Reflux: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 2–3 hours.
Causality: Heating drives the equilibrium forward by continuously expelling the gaseous HCl byproduct according to Le Chatelier's principle. The reaction is complete when gas evolution ceases[3].
Purification: Evaporate the toluene under reduced pressure. Purify the resulting crude yellow liquid via Kugelrohr distillation (e.g., 15 Torr) to yield the pure catechol sulfite as a clear liquid that may crystallize upon cooling[3].
Protocol B: Nucleophilic Ring-Opening with Primary Amines
This protocol leverages the enhanced electrophilicity of the cyclic sulfite to synthesize functionalized sulfinamides.
Materials:
1,3,2-Benzodioxathiole 2-oxide (1.0 equiv)
Primary Amine (e.g., Benzylamine, 1.0 equiv)
Triethylamine (Et3N, 1.2 equiv)
Anhydrous Dichloromethane (DCM)
Step-by-Step Procedure:
Preparation: In a flame-dried Schlenk flask under an inert argon atmosphere, dissolve catechol sulfite in anhydrous DCM.
Cooling: Cool the solution to 0 °C using an ice-water bath.
Causality: Cyclic sulfites are highly reactive[4]. Lowering the temperature suppresses competitive side reactions (such as bis-substitution or oligomerization) and controls the regioselectivity of the nucleophilic attack.
Nucleophile Addition: Add the primary amine slowly, followed immediately by the dropwise addition of Et3N.
Causality: Et3N acts as a non-nucleophilic acid scavenger. It neutralizes the acidic phenol generated during the ring-opening, preventing the protonation of the incoming amine nucleophile, which would otherwise stall the reaction.
Propagation: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature for an additional 1–2 hours. Monitor the disappearance of the starting material via TLC (Thin-Layer Chromatography).
Workup: Quench the reaction with saturated aqueous NH4Cl. Extract the aqueous layer three times with DCM. Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. The crude 2-hydroxyphenyl sulfinamide can be purified via flash column chromatography.
Technical Support Center: Overcoming Side Reactions in 1,3,2-Benzodioxathiole, 2-oxide Polymerizations
Welcome to the dedicated technical support center for the polymerization of 1,3,2-Benzodioxathiole, 2-oxide, also known as catechol sulfite. This guide is designed for researchers, scientists, and drug development profes...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the dedicated technical support center for the polymerization of 1,3,2-Benzodioxathiole, 2-oxide, also known as catechol sulfite. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this ring-opening polymerization (ROP). Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during experimentation. Our approach is grounded in mechanistic principles to empower you with the knowledge to not only solve problems but also to proactively design robust polymerization protocols.
I. Troubleshooting Guide: Diagnosing and Resolving Polymerization Issues
This section is structured to help you identify and resolve specific experimental problems. Each issue is followed by an analysis of potential causes and actionable, step-by-step solutions.
Issue 1: Low or No Monomer Conversion
You've set up your polymerization of 1,3,2-Benzodioxathiole, 2-oxide, but after the expected reaction time, you observe little to no polymer formation.
Potential Causes and Solutions:
Cause A: Inactive Initiator or Catalyst. The initiator or catalyst is the cornerstone of the polymerization. Its inactivity is a primary suspect for a failed reaction.
Solution:
Verify Initiator/Catalyst Purity and Activity: Use a freshly opened or recently purified initiator. For anionic polymerizations using organometallic initiators like n-butyllithium, it is crucial to titrate the initiator solution immediately before use to determine its exact molarity. For cationic initiators, ensure they have not been deactivated by atmospheric moisture.
Ensure Proper Storage: Store initiators and catalysts under the recommended conditions (e.g., under an inert atmosphere, at low temperatures) to prevent degradation.
Cause B: Presence of Inhibitors. Trace impurities in the monomer, solvent, or reaction atmosphere can effectively terminate the polymerization at its earliest stages.
Solution:
Rigorous Purification of Monomer and Solvent: 1,3,2-Benzodioxathiole, 2-oxide should be purified to the highest possible degree. Recrystallization or sublimation are effective methods. Solvents must be meticulously dried and deoxygenated. For instance, tetrahydrofuran (THF) for anionic polymerizations is often distilled from a sodium/benzophenone ketyl under an inert atmosphere.
Inert Reaction Atmosphere: Both anionic and cationic polymerizations are highly sensitive to oxygen and moisture.[1] Assemble your reaction glassware hot from the oven and cool it under a stream of high-purity inert gas (argon or nitrogen). Employ Schlenk line or glovebox techniques for all manipulations.
Cause C: Incorrect Reaction Temperature. The activation energy for initiation and propagation may not be met if the temperature is too low. Conversely, a temperature that is too high can lead to initiator decomposition or favor side reactions over polymerization.
Solution:
Optimize Reaction Temperature: Consult literature for analogous cyclic sulfite or sulfide polymerizations to determine an appropriate starting temperature range.[2] For anionic polymerizations, initiation is often carried out at low temperatures (e.g., -78 °C) to control exothermicity and suppress side reactions, followed by warming to a higher temperature for propagation.
Issue 2: Broad Molecular Weight Distribution (High Polydispersity Index - PDI)
Your polymerization yields a polymer, but Gel Permeation Chromatography (GPC) analysis reveals a broad molecular weight distribution (PDI > 1.2), indicating a lack of control over the polymerization process.
Potential Causes and Solutions:
Cause A: Slow Initiation Compared to Propagation. If the initiation rate is slower than the propagation rate, new polymer chains will be formed throughout the reaction, leading to a mixture of chains of different lengths.
Solution:
Select a More Reactive Initiator: Choose an initiator that reacts rapidly and quantitatively with the monomer. For anionic polymerization, this might involve using a more reactive organolithium or alkoxide initiator.
Optimize Initiation Conditions: Ensure rapid and homogeneous mixing of the initiator with the monomer solution. This can be achieved by adding the initiator quickly to a vigorously stirred monomer solution.
Cause B: Chain Transfer Reactions. A growing polymer chain can transfer its active center to a monomer, solvent molecule, or another polymer chain, effectively terminating the original chain and initiating a new one.
Solution:
Solvent Selection: Choose a solvent that is inert to the reactive propagating species. For anionic polymerizations, avoid solvents with acidic protons. For cationic polymerizations, avoid nucleophilic solvents that can compete with the monomer for reaction with the propagating cation.
Monomer Purity: Impurities in the monomer can act as chain transfer agents. High-purity monomer is essential.
Cause C: Termination Reactions. The propagating chain ends can be deactivated by impurities or side reactions with the monomer or polymer backbone.
Solution:
Rigorous Purification: As emphasized previously, the removal of terminating agents like water, oxygen, and acidic impurities is critical.[3]
Control Reaction Temperature: Higher temperatures can sometimes promote termination reactions. Running the polymerization at the lowest effective temperature can help to minimize these side reactions.
Issue 3: Bimodal or Multimodal GPC Trace
The GPC trace of your polymer shows two or more distinct peaks, suggesting the presence of multiple polymer populations with different molecular weights.
Potential Causes and Solutions:
Cause A: Presence of Impurities that Act as Initiators. If your monomer or solvent contains impurities that can also initiate polymerization, you will generate multiple populations of polymer chains.
Solution:
Thorough Purification: This highlights the critical importance of monomer and solvent purity. Impurities from the synthesis of 1,3,2-Benzodioxathiole, 2-oxide, such as residual catechol or thionyl chloride, must be completely removed.
Cause B: Inefficient or Interrupted Initiation. If the initiator is added slowly or if mixing is poor, polymerization may start at different times in different parts of the reaction vessel, leading to a multimodal distribution.
Solution:
Improve Initiation Protocol: Ensure rapid and efficient mixing upon initiator addition.
Cause C: Post-Polymerization Coupling Reactions. In some cases, polymer chains can couple after the polymerization is complete, leading to a population of higher molecular weight polymer.
Solution:
Controlled Termination: After the desired reaction time, quench the polymerization with a suitable terminating agent to deactivate the propagating chain ends and prevent post-polymerization reactions.
Issue 4: Formation of Insoluble Material or Gelation
During or after the polymerization, you observe the formation of an insoluble solid or the entire reaction mixture turns into a gel.
Potential Causes and Solutions:
Cause A: Cross-linking Side Reactions. Side reactions that create covalent bonds between polymer chains can lead to the formation of an insoluble, cross-linked network. For sulfur-containing polymers, reactions involving the sulfur atoms on the polymer backbone can sometimes lead to cross-linking.
Solution:
Lower Monomer Concentration: Running the polymerization at a lower monomer concentration can reduce the probability of intermolecular side reactions.
Optimize Temperature: Lowering the reaction temperature may disfavor the side reactions that lead to cross-linking.
Cause B: Bifunctional Impurities. If the monomer contains impurities with two reactive sites, these can act as cross-linking agents.
Solution:
High-Purity Monomer: Ensure the monomer is free from any bifunctional impurities.
II. Frequently Asked Questions (FAQs)
Q1: What are the most likely side reactions in the anionic polymerization of 1,3,2-Benzodioxathiole, 2-oxide?
A1: Based on studies of analogous cyclic sulfides and sulfites, several side reactions are plausible in the anionic polymerization of 1,3,2-Benzodioxathiole, 2-oxide.[2] These include:
Desulfurization: The sulfite group may be unstable under certain conditions, leading to the elimination of sulfur dioxide (SO₂) and the formation of a polyether-like structure. This is a significant consideration, as it would fundamentally alter the polymer backbone.
Chain Transfer to Monomer: The propagating anionic chain end could abstract a proton from the aromatic ring of the monomer, terminating the chain and creating a new initiating species.
Backbiting: The anionic chain end could attack the sulfur atom of a preceding monomer unit within the same chain, leading to the formation of a stable cyclic oligomer and a shorter polymer chain.
Q2: How does water affect the cationic polymerization of 1,3,2-Benzodioxathiole, 2-oxide?
A2: Water is highly detrimental to most cationic ring-opening polymerizations.[3] It can act in several ways to disrupt the process:
As a Co-initiator: In some systems, water can act as a co-initiator with a Lewis acid, leading to uncontrolled initiation and a broad molecular weight distribution.
As a Chain Transfer Agent: Water is a nucleophile and can react with the cationic propagating center, terminating the polymer chain and releasing a proton that can initiate a new chain. This leads to a decrease in molecular weight and an increase in polydispersity.
As a Terminating Agent: Water can directly react with the cationic chain end to form a hydroxyl-terminated polymer, effectively killing the polymerization.
Q3: My NMR spectrum of the polymer is complex. What could be the cause?
A3: A complex NMR spectrum could indicate several possibilities:
Presence of Side Products: If side reactions have occurred, you will have a mixture of different chemical structures in your product, leading to a complex spectrum.
Stereoirregularity: The ring-opening of 1,3,2-Benzodioxathiole, 2-oxide can potentially lead to different stereochemical arrangements of the monomer units in the polymer chain (tacticity), which can result in multiple peaks in the NMR spectrum.
End Groups: The chemical structure of the end groups (from the initiator and the terminating agent) will be different from the repeating monomer units and will have their own characteristic peaks.
Residual Monomer or Solvent: Incomplete polymerization or purification will result in peaks from the unreacted monomer and solvent.
Q4: Can 1,3,2-Benzodioxathiole, 2-oxide undergo thermal self-polymerization?
A4: While some cyclic monomers can undergo thermal ring-opening polymerization, for 1,3,2-Benzodioxathiole, 2-oxide, pyrolysis studies suggest that at elevated temperatures, it is more likely to undergo decomposition via the elimination of sulfur monoxide and carbon monoxide rather than a clean polymerization.[4] Therefore, relying on thermal self-polymerization is not a recommended strategy for obtaining a well-defined polymer.
III. Experimental Protocols and Data
Protocol 1: High-Purity Monomer Synthesis and Purification
The quality of the 1,3,2-Benzodioxathiole, 2-oxide monomer is paramount for a successful and controlled polymerization.
Step-by-Step Methodology:
Synthesis: 1,3,2-Benzodioxathiole, 2-oxide (catechol sulfite) can be synthesized by the reaction of catechol with thionyl chloride.[4]
Purification:
Distillation: The crude product can be purified by vacuum distillation. However, thermal decomposition can be a concern.[4] Kugelrohr distillation is a milder alternative.
Recrystallization: Recrystallization from a suitable solvent (e.g., a mixture of toluene and hexane) can be an effective method for removing impurities.
Sublimation: For achieving the highest purity, vacuum sublimation is recommended.
Purity Assessment: The purity of the monomer should be verified by:
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and absence of proton-containing impurities.[4]
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
Gas Chromatography-Mass Spectrometry (GC-MS): To detect and identify volatile impurities.
Data Presentation
Table 1: Troubleshooting Summary for 1,3,2-Benzodioxathiole, 2-oxide Polymerization
Observed Issue
Primary Suspects
Key Troubleshooting Actions
Low/No Conversion
Inactive initiator, presence of inhibitors, incorrect temperature.
Caption: A decision tree for troubleshooting common issues in 1,3,2-Benzodioxathiole, 2-oxide polymerizations.
Diagram 2: Key Side Reactions in Ring-Opening Polymerization
Caption: A diagram illustrating the major classes of side reactions that can compete with propagation.
V. References
Goethals, E. J. (Ed.). (1977). Ring-Opening Polymerization. In Advances in Polymer Science (Vol. 23). Springer-Verlag.
McGrath, J. E. (Ed.). (1985). Ring-Opening Polymerization: Kinetics, Mechanisms, and Synthesis (Vol. 289). American Chemical Society.
Penczek, S., & Duda, A. (2004). Anionic Ring-Opening Polymerization. In Handbook of Radical Polymerization (pp. 535-584). Wiley.
Odian, G. (2004). Principles of Polymerization (4th ed.). John Wiley & Sons.
Cowie, J. M. G., & Arrighi, V. (2007). Polymers: Chemistry and Physics of Modern Materials (3rd ed.). CRC Press.
Block, E., Birringer, M., DeOrazio, R., Fabian, J., Glass, R. S., Guo, C., ... & Zhang, X. (2000). Synthesis, Properties, and Theoretical Studies of 1,3-Dithiole-2-thione-4,5-dithiolate (DMIT) and Related Compounds. Journal of the American Chemical Society, 122(22), 5052-5064.
Szwarc, M., Levy, M., & Milkovich, R. (1956). Polymerization initiated by electron transfer to monomer. A new method of formation of block polymers. Journal of the American Chemical Society, 78(11), 2656-2657.
1,3,2-Benzodioxathiole, 2-oxide vs vinylene carbonate for battery SEI formation
The formation of a robust Solid Electrolyte Interphase (SEI) is the most critical factor dictating the cycle life, safety, and impedance of lithium-ion batteries. While Vinylene Carbonate (VC) is the undisputed industry...
Author: BenchChem Technical Support Team. Date: April 2026
The formation of a robust Solid Electrolyte Interphase (SEI) is the most critical factor dictating the cycle life, safety, and impedance of lithium-ion batteries. While Vinylene Carbonate (VC) is the undisputed industry standard for SEI formation, cyclic sulfites like 1,3,2-Benzodioxathiole, 2-oxide (commonly known as catechol sulfite) offer distinct mechanistic pathways that alter interfacial chemistry.
This guide provides an objective, data-driven comparison of these two additives, aimed at battery researchers and materials scientists optimizing electrolyte formulations.
Mechanistic Divergence: Carbonate Polymerization vs. Sulfite Cleavage
The fundamental difference between VC and 1,3,2-Benzodioxathiole, 2-oxide lies in their reduction kinetics and the structural integrity of their decomposition products.
Vinylene Carbonate (VC): The Polymeric Shield
VC operates via a low-potential reduction mechanism (~1.0 V to 1.2 V vs. Li/Li⁺). Upon receiving an electron at the anode, it forms a radical anion that rapidly undergoes ring-opening[1]. Because of its unsaturated carbon-carbon double bond, this intermediate undergoes extensive polymerization. The resulting SEI is heavily enriched with poly(VC) and lithium carbonate (Li₂CO₃), providing an elastomeric, mechanically resilient network that accommodates the volume expansion of the electrode without fracturing[2].
Reduction and polymerization pathway of Vinylene Carbonate (VC) forming a stable SEI.
1,3,2-Benzodioxathiole, 2-oxide: The Sacrificial Passivator
As an aromatic cyclic sulfite, 1,3,2-Benzodioxathiole, 2-oxide possesses a higher electron affinity than carbonate additives. It reduces earlier during the first charge cycle (typically >1.5 V vs. Li/Li⁺)[3][4]. The reduction involves the cleavage of the S-O bond, yielding inorganic lithium sulfite (Li₂SO₃), organic sulfites, and phenoxide oligomers. While this early reduction effectively passivates the graphite surface and lowers initial charge transfer resistance, the resulting film lacks the flexible polymeric network provided by VC. Consequently, sulfite-derived SEI layers are often brittle, leading to continuous electrolyte consumption and gas evolution during prolonged cycling[5].
Reduction pathway of 1,3,2-Benzodioxathiole, 2-oxide leading to sulfite and phenoxide SEI.
Quantitative Performance Comparison
The following table synthesizes the experimental performance metrics of baseline electrolytes (e.g., 1M LiPF₆ in EC:EMC) enhanced with either 2 wt% VC or 2 wt% 1,3,2-Benzodioxathiole, 2-oxide.
Parameter
Vinylene Carbonate (VC)
1,3,2-Benzodioxathiole, 2-oxide
Mechanistic Causality
Reduction Potential
~1.0 V – 1.2 V vs. Li/Li⁺
~1.5 V – 1.8 V vs. Li/Li⁺
Sulfites have lower LUMO energy levels than carbonates, forcing them to reduce earlier[3].
SEI Composition
Poly(VC), Li₂CO₃, LiF
Li₂SO₃, ROSO₂Li, Phenoxides
VC polymerizes via its double bond; the sulfite ring cleaves to form inorganic/organic sulfur species[1][5].
Initial Impedance (R_SEI)
High
Low
Poly(VC) forms a dense, resistive layer initially, whereas sulfite reduction products are more ionically conductive[5].
Long-Term Cycle Life
Excellent (>80% at 400 cycles)
Poor to Moderate
The elastomeric nature of poly(VC) prevents SEI fracture. Sulfite SEIs crack under volume expansion, exposing fresh lithium.
Gas Evolution
Minimal (Suppressed)
High (SO₂, CO₂)
Continuous breakdown of the brittle sulfite SEI leads to ongoing solvent reduction and gas generation[5].
Self-Validating Experimental Protocols
To objectively evaluate and compare these additives, researchers must employ a multi-modal approach. The following protocol is designed as a self-validating system: electrochemical data is cross-referenced with post-mortem chemical analysis to ensure observed capacity fade correlates directly with SEI degradation.
Causality: Trace water reacts with VC to form alkyl groups, altering the polymerization pathway and invalidating the SEI structure[1]. Therefore, strict anhydrous conditions are mandatory.
Prepare a baseline electrolyte of 1.0 M LiPF₆ in Ethylene Carbonate (EC) and Ethyl Methyl Carbonate (EMC) (3:7 by weight) inside an Argon-filled glovebox (H₂O < 0.1 ppm, O₂ < 0.1 ppm).
Aliquot the baseline into three batches: Control (no additive), 2 wt% VC, and 2 wt% 1,3,2-Benzodioxathiole, 2-oxide.
Assemble CR2032 coin cells using a Graphite anode, NMC cathode, and a Celgard 2325 separator. Inject exactly 40 µL of electrolyte to prevent flooding, which can mask additive consumption rates.
Phase 2: Kinetically Controlled Formation Cycling
Causality: High initial C-rates cause rapid, uneven precipitation of Li₂CO₃ and Li₂SO₃, leading to porous, defective SEI layers. A slow C-rate ensures a uniform, thermodynamically stable film.
Rest the assembled cells for 12 hours at 25°C to ensure complete separator wetting.
Perform the first formation cycle at C/20 rate from 2.8 V to 4.2 V.
Monitor the differential capacity (dQ/dV) curves. You will observe a distinct reduction peak at ~1.5 V for the sulfite cell, and ~1.0 V for the VC cell, validating the early reduction mechanism of the sulfite[5].
Perform two subsequent cycles at C/10 to stabilize the interphase.
Phase 3: Post-Mortem XPS Analysis
Causality: Unwashed electrodes contain residual LiPF₆ salt, which obscures the underlying SEI signals in X-ray Photoelectron Spectroscopy (XPS). Washing with a non-polar solvent preserves the insoluble SEI matrix[6].
Disassemble the cells in the Ar-glovebox at 100% State of Charge (SoC).
Rinse the graphite anodes gently with 1 mL of anhydrous Dimethyl Carbonate (DMC) to remove residual electrolyte salt. Dry under vacuum for 2 hours.
Transfer samples to the XPS chamber using an inert transfer vessel.
Analyze the C 1s and S 2p spectra. The VC sample will show a dominant peak at 290.5 eV (polycarbonate species). The sulfite sample will show distinct S 2p peaks at ~167 eV (sulfites) and ~169 eV (sulfates), confirming the respective decomposition pathways[5].
Conclusion
While 1,3,2-Benzodioxathiole, 2-oxide provides the advantage of early reduction and lower initial impedance, it fundamentally fails to match the long-term electrochemical stability of Vinylene Carbonate. The robust poly(VC) network formed by the ring-opening polymerization of VC remains the superior choice for high-energy-density lithium-ion batteries requiring extended cycle life. Sulfite additives are better utilized in trace amounts as co-additives rather than primary SEI formers, where they can help lower initial impedance before the primary VC network is established.
1,3,2-Benzodioxathiole, 2-oxide versus 1,3,2-benzodioxathiole, 2,2-dioxide reactivity
Reactivity Profiling: 1,3,2-Benzodioxathiole 2-Oxide vs. 2,2-Dioxide As drug development and advanced materials research evolve, the precise selection of sulfur-containing heterocyclic reagents becomes critical.
Author: BenchChem Technical Support Team. Date: April 2026
Reactivity Profiling: 1,3,2-Benzodioxathiole 2-Oxide vs. 2,2-Dioxide
As drug development and advanced materials research evolve, the precise selection of sulfur-containing heterocyclic reagents becomes critical. Two structurally related but mechanistically divergent compounds—1,3,2-benzodioxathiole 2-oxide (catechol sulfite) and 1,3,2-benzodioxathiole 2,2-dioxide (catechol sulfate)—offer excellent case studies in how sulfur oxidation states dictate reactivity.
This guide provides an objective, data-driven comparison of these two reagents, detailing the causality behind their reactivity profiles and providing self-validating protocols for their application in the laboratory.
Structural and Mechanistic Causality
The fundamental difference between these two compounds lies in the oxidation state of the central sulfur atom, which completely alters their electrophilicity, thermal stability, and reaction pathways.
Catechol Sulfite (2-Oxide): The S(IV) Extrusion Pathway
Catechol sulfite features a sulfur(IV) center. The primary characteristic of this S(IV) heterocycle is its susceptibility to thermal degradation. Under flash vacuum pyrolysis (FVP) conditions, the molecule undergoes a sequential, endothermic extrusion of sulfur monoxide (SO) and carbon monoxide (CO)[1]. The causality here is driven by the thermodynamic stability of the extruded gases and the formation of a highly strained, antiaromatic cyclopentadienone intermediate. Because cyclopentadienone is highly reactive, it rapidly undergoes a Diels-Alder dimerization unless trapped[1].
Catechol Sulfate (2,2-Dioxide): The S(VI) Electrophilic Hub
In contrast, the oxidation to an S(VI) center in catechol sulfate creates a highly strained, electron-deficient cyclic sulfate. The ring strain, combined with the excellent leaving group ability of the catecholate anion, makes this compound a remarkably potent electrophile[2]. It is widely used as a selective reagent for converting amines into sulfamate salts and sulfamides[2]. Furthermore, catechol sulfate exhibits extraordinary rate acceleration during alkaline hydrolysis compared to acyclic sulfates—a phenomenon driven by the rapid release of ring strain upon nucleophilic attack at the sulfur atom[3]. Beyond organic synthesis, its controlled reduction potential has made it a valuable "chemically soft" solid electrolyte interphase (SEI) forming additive in lithium-ion batteries[4].
Mechanistic Pathways Visualization
Comparative reactivity pathways of catechol sulfite and catechol sulfate.
Comparative Physicochemical and Reactivity Data
The following table summarizes the quantitative and qualitative metrics that dictate the handling and application of these two reagents.
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes a built-in validation check to confirm causality and reaction progress.
Protocol A: Synthesis of Sulfamates via Catechol Sulfate
Objective: Conversion of primary/secondary amines to sulfamates.
Causality: The high electrophilicity of the S(VI) center allows for rapid nucleophilic attack by amines. The reaction must be strictly maintained at 0 °C to prevent over-reaction (formation of bis-sulfamides) or premature hydrolysis.
Preparation: Dissolve 1.0 equivalent of catechol sulfate in anhydrous THF under an argon atmosphere. Cool the reaction flask to 0 °C using an ice bath.
Nucleophilic Attack: Add 1.05 equivalents of the target amine dropwise over 10 minutes.
Validation Check 1: Monitor the reaction via TLC (Hexane:EtOAc 3:1). The UV-active starting material spot should completely disappear within 1–2 hours, indicating full conversion to the intermediate aryl sulfamate salt.
Hydrolysis: Add a mild aqueous base (e.g., 1M NaOH) to the mixture and stir for an additional 30 minutes. This step hydrolyzes the intermediate, releasing the free sulfamate salt and catechol byproduct.
Isolation: Extract the aqueous layer with diethyl ether (3x) to remove the cleaved catechol. Lyophilize the remaining aqueous layer to isolate the pure sulfamate salt.
Validation Check 2: Perform
1
H NMR on the isolated salt. The absolute absence of aromatic catechol protons (typically around
δ
6.8–7.0 ppm) confirms successful purification and cleavage.
Protocol B: Flash Vacuum Pyrolysis of Catechol Sulfite
Objective: Generation and isolation of cyclopentadienone dimer.
Causality: High temperatures (>500 °C) provide the activation energy required for the endothermic extrusion of SO and CO. A high vacuum (
10−3
mbar) is mandatory to increase the mean free path of the molecules, ensuring the transient cyclopentadienone reaches the cold trap before polymerizing in the hot zone.
Setup: Place catechol sulfite in a sublimation flask attached to a quartz pyrolysis tube. Connect the exit of the tube to a U-shaped cold trap.
System Evacuation: Evacuate the entire system to
10−3
mbar. Heat the quartz tube furnace to 500–600 °C.
Vaporization: Gently heat the sublimation flask to vaporize the catechol sulfite, drawing it through the hot zone.
Trapping: Condense the pyrolysate in the cold trap submerged in liquid nitrogen (-196 °C).
Validation Check 1: A distinct color change (often yellow/orange) in the frozen matrix indicates the successful trapping of reactive monomeric intermediates.
Dimerization: Remove the liquid nitrogen bath and allow the trap to slowly warm to room temperature. The concentrated cyclopentadienone will undergo a spontaneous Diels-Alder dimerization.
Validation Check 2: Conduct GC-MS analysis of the headspace during the warming phase; the detection of SO and CO gases validates the extrusion mechanism[1]. Purify the resulting solid dimer via recrystallization.
[e-EROS Encyclopedia of Reagents for Organic Synthesis: Catechol Sulfate], ResearchGate,[Link]
[The Alkaline Hydrolysis of Catechol Cyclic Sulfate. An Extraordinary Rate Acceleration], Journal of the American Chemical Society,[Link]
4.[Chemically Soft Solid Electrolyte Interphase Forming Additives for Lithium-ion Batteries], ResearchGate,[Link]
Essential Protective Measures for Handling 1,3,2-Benzodioxathiole, 2-oxide
For Immediate Reference: A Guide to Safe Laboratory Practices Handling 1,3,2-Benzodioxathiole, 2-oxide, a chemical compound utilized in various industrial and scientific research applications, necessitates a stringent ad...
Author: BenchChem Technical Support Team. Date: April 2026
For Immediate Reference: A Guide to Safe Laboratory Practices
Handling 1,3,2-Benzodioxathiole, 2-oxide, a chemical compound utilized in various industrial and scientific research applications, necessitates a stringent adherence to safety protocols to mitigate potential hazards.[1] This guide provides an in-depth operational plan for researchers, scientists, and drug development professionals, outlining the essential personal protective equipment (PPE), handling procedures, and disposal methods. The information herein is synthesized from authoritative safety data sheets (SDS) to ensure the highest degree of accuracy and trustworthiness.
Understanding the Risks: Hazard Identification
While comprehensive toxicological data for 1,3,2-Benzodioxathiole, 2-oxide is not extensively available, the existing safety information indicates several potential hazards that command a cautious and well-prepared approach. The primary risks associated with this compound include:
Skin and Eye Irritation: Direct contact can cause irritation to the skin and serious eye irritation.
Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory discomfort.[2]
Harmful if Swallowed or Inhaled: The substance is classified as harmful if ingested and may be toxic if it comes into contact with the skin.
A thorough risk assessment should be conducted before commencing any work with this chemical, considering the scale of the experiment and the potential for exposure.
Core Protective Equipment: A Multi-Layered Defense
A comprehensive PPE strategy is paramount to ensure the safety of all laboratory personnel. The following table summarizes the minimum required PPE for handling 1,3,2-Benzodioxathiole, 2-oxide.
Protection Type
Specification
Rationale
Eye and Face Protection
Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]
To prevent eye contact which can cause serious irritation or damage.
Hand Protection
Chemical-impermeable gloves (e.g., nitrile, neoprene) inspected prior to use.[1][3]
To avoid skin contact, which can be harmful.
Body Protection
Fire/flame resistant and impervious clothing, such as a lab coat or coveralls.[1]
To protect the skin from accidental splashes or spills.
Respiratory Protection
Use in a well-ventilated area or under a chemical fume hood.[2] If exposure limits are exceeded, a full-face respirator is necessary.[1]
To prevent the inhalation of harmful dust or vapors.[2]
This multi-layered approach to PPE provides a robust barrier against the primary routes of exposure. For a visual guide on selecting the appropriate level of PPE based on the nature of the handling task, refer to the workflow diagram below.
Caption: Decision workflow for selecting appropriate PPE.
Operational Plan: From Handling to Disposal
Safe handling practices are as critical as the selection of appropriate PPE. The following step-by-step guide outlines the essential procedures for working with 1,3,2-Benzodioxathiole, 2-oxide.
1. Pre-Handling Preparations:
Ensure the work area is well-ventilated, preferably within a certified chemical fume hood.[2]
Verify that an eyewash station and safety shower are readily accessible and operational.[2]
Contain the spill using inert absorbent materials (e.g., sand, vermiculite).
Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1]
4. Storage:
Store the container tightly closed in a dry, cool, and well-ventilated place.[1][2]
Keep it away from incompatible materials such as strong oxidizing agents.[2]
5. Disposal:
Dispose of the chemical and any contaminated materials in accordance with local, regional, and national regulations.
Adhered or collected material should be promptly disposed of.[1]
Emergency First-Aid Measures
In the event of exposure, immediate and appropriate first-aid is crucial.
Exposure Route
First-Aid Procedure
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[2]
Skin Contact
Take off contaminated clothing immediately.[1] Wash the affected area with soap and plenty of water.[1] Consult a doctor.
Inhalation
Move the person to fresh air.[2] If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion
Do NOT induce vomiting.[2] Rinse mouth with water. Call a physician or poison control center immediately.
By adhering to these stringent safety protocols, researchers and scientists can confidently and safely handle 1,3,2-Benzodioxathiole, 2-oxide, ensuring a secure laboratory environment.